BenchChemオンラインストアへようこそ!

TK05

LTC4S inhibition Enzymatic assay Structure-activity relationship

Potent, selective LTC4S inhibitor (IC50 95 nM). No activity on mPGES-1, MGST2, or 5-LOX at 10 µM. Suppresses LTC4 in MM6 cells (IC50 318 nM) & reduces LTE4 by 88% in vivo (6 mg/kg). Ideal tool for leukotriene pathway studies.

Molecular Formula C31H25ClN2O5
Molecular Weight 541.0 g/mol
Cat. No. B12425146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTK05
Molecular FormulaC31H25ClN2O5
Molecular Weight541.0 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C(=O)C3=NC=C(C=C3)N(CC4CC4)C5=CC=C(C=C5)Cl)C(=O)O
InChIInChI=1S/C31H25ClN2O5/c1-39-25-12-4-20(5-13-25)29(35)26-14-6-21(16-27(26)31(37)38)30(36)28-15-11-24(17-33-28)34(18-19-2-3-19)23-9-7-22(32)8-10-23/h4-17,19H,2-3,18H2,1H3,(H,37,38)
InChIKeyGRDDFJXOEAJYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid (TK05): A Selective LTC4S Inhibitor for Eicosanoid Research


5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid, also designated TK05, is a tandem benzophenone amino pyridine derivative that functions as a potent and selective inhibitor of human leukotriene C4 synthase (LTC4S), a critical enzyme in the biosynthesis of pro-inflammatory cysteinyl leukotrienes [1]. TK05 inhibits recombinant human LTC4S with an IC50 value of 95 nM [1], and is the most potent member of the TK series reported [2]. The compound is currently utilized as a valuable experimental tool in eicosanoid research in vitro and in vivo, with its chemical structure serving as a lead for further inhibitor design [1].

Why Generic Substitution Fails for 5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid (TK05) in LTC4S Research


LTC4S inhibitors are not interchangeable due to substantial differences in potency, selectivity profiles, and in vivo efficacy. Within the tandem benzophenone amino pyridine series alone, TK04 and TK04a exhibit lower enzymatic potency compared to TK05 [1]. Furthermore, TK05 demonstrates a distinct selectivity profile, sparing related MAPEG family enzymes such as mPGES-1 and MGST2, as well as 5-LOX, at concentrations far exceeding its LTC4S IC50 . Substituting TK05 with another LTC4S inhibitor, even a closely related structural analog, would introduce significant experimental variability, compromising the reproducibility and interpretability of results in eicosanoid pathway studies. The quantitative evidence below establishes the specific performance characteristics that differentiate TK05.

Quantitative Differentiation Evidence for TK05 (5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid)


Enzymatic Potency: TK05 is the Most Potent Inhibitor Among Structurally Closely Related TK Analogs

TK05 demonstrates superior enzymatic potency compared to its closest structural analogs, TK04 and TK04a. In a direct head-to-head comparison using recombinant human LTC4S, TK05 exhibits the lowest IC50, indicating enhanced binding affinity or catalytic inhibition. This quantitative difference makes TK05 the preferred tool for achieving maximal target engagement at lower concentrations. [1]

LTC4S inhibition Enzymatic assay Structure-activity relationship

Target Selectivity Profile: TK05 Does Not Inhibit mPGES-1, MGST2, or 5-LOX at High Concentrations

A key differentiator for TK05 is its clean selectivity profile. When tested against related eicosanoid and glutathione metabolism enzymes, TK05 showed no significant inhibitory effect on mPGES-1, MGST2, or 5-LOX at a concentration of 10 µM. This concentration is over 100-fold higher than its LTC4S IC50, establishing a wide selectivity window. In contrast, many upstream inhibitors, such as the 5-lipoxygenase inhibitor Zileuton, broadly suppress multiple leukotriene species (LTB4, LTC4, LTD4, LTE4) , and FLAP inhibitors like MK-886 affect the entire 5-LOX pathway [1].

LTC4S inhibitor Selectivity MAPEG family Off-target effects

Cellular Activity: Dose-Dependent Inhibition of LTC4 Production in MM6 Cells

In a cellular context using MonoMac 6 (MM6) cells, TK05 effectively suppresses the production of leukotriene C4 (LTC4) in a dose-dependent manner, with an IC50 of 318 ± 60 nM. While this cellular IC50 is higher than the enzymatic IC50, it provides a quantitative benchmark for functional LTC4S inhibition in an immune cell line. For comparison, the clinical candidate AZD9898, a structurally distinct LTC4S inhibitor, exhibits an IC50 of 0.28 nM in enzymatic assays and 6.2 nM (free IC50) in peripheral blood mononuclear cells , highlighting that potency metrics are highly assay-dependent.

LTC4S inhibitor Cellular assay MonoMac 6 cells Leukotriene biosynthesis

In Vivo Efficacy: 88% Reduction in Peritoneal LTE4 Levels in Zymosan A-Induced Peritonitis Model

In a Zymosan A-induced peritonitis mouse model, a single intraperitoneal administration of TK05 at a dose of 6 mg/kg body weight resulted in an 88% reduction of leukotriene E4 (LTE4) levels in peritoneal lavage fluid. This was accompanied by a significant decrease in vascular permeability. [1] While other LTC4S inhibitors like GJG057 have shown efficacy in murine asthma exacerbation models [2], the direct quantitative impact on LTE4 levels in peritonitis provides a robust, disease-relevant benchmark for TK05's in vivo pharmacodynamics.

LTC4S inhibitor In vivo Zymosan A Peritonitis LTE4

Binding Mode: Interaction with Catalytic Residues Arg104 and Arg31

Molecular docking studies reveal that TK05 binds within a hydrophobic crevice located between two monomers of the LTC4S homotrimer. Critically, TK05 interacts with two catalytic residues, Arg104 and Arg31. [1] This binding mode is a key structural feature that underpins its inhibitory activity. While binding modes for other LTC4S inhibitors like AZD9898 have also been explored, the specific interaction pattern of TK05 with the Arg104/Arg31 pocket provides a rational basis for its activity and a template for structure-based optimization of this chemical series.

LTC4S Molecular docking Binding site Inhibitor design

Comparative In Vitro Potency Landscape for LTC4S Inhibitors

To contextualize the potency of TK05, it is essential to consider the broader landscape of LTC4S inhibitors. TK05 (enzymatic IC50 = 95 nM) is less potent than clinical candidates AZD9898 (enzymatic IC50 = 0.28 nM) and GJG057 (whole blood LTC4 release IC50 = 44 nM) [1][2]. However, its potency is comparable to that of GJG057 in cellular assays (TK05 MM6 cell IC50 = 318 nM vs. GJG057 whole blood IC50 = 44 nM) and superior to its direct analogs TK04 (116 nM) and TK04a (124 nM) [3]. This positions TK05 as a valuable mid-nanomolar probe with a well-characterized selectivity profile, distinct from both ultra-potent clinical leads and less selective pathway inhibitors.

LTC4S inhibitor IC50 comparison AZD9898 GJG057 TK04

Optimal Research Applications for 5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid (TK05)


In Vitro Enzymatic Studies of LTC4S Function and Kinetics

TK05 is ideally suited for in vitro enzymatic assays requiring a potent and selective LTC4S inhibitor. Its well-defined IC50 (95 nM) and lack of activity against mPGES-1, MGST2, and 5-LOX at 10 µM make it a reliable tool to dissect the specific role of LTC4S in leukotriene biosynthesis without confounding off-target effects on related MAPEG enzymes or 5-LOX. Researchers can confidently use TK05 to validate LTC4S as a target in biochemical screens.

Cellular Models of Cysteinyl Leukotriene Production

In immune cell lines such as MonoMac 6 (MM6), TK05 potently inhibits LTC4 production with an IC50 of 318 ± 60 nM . This validates its utility in cell-based studies of inflammation, where researchers aim to block endogenous cys-LT synthesis and assess downstream functional consequences (e.g., chemotaxis, cytokine release). Its ability to suppress LTC4 production in a relevant cellular context makes it a critical component for ex vivo leukotriene pathway analysis.

In Vivo Proof-of-Concept Studies in Acute Inflammation Models

For in vivo pharmacodynamic studies, TK05 has demonstrated robust efficacy in the Zymosan A-induced peritonitis mouse model, reducing peritoneal LTE4 levels by 88% at a dose of 6 mg/kg i.p. and significantly decreasing vascular permeability [1]. This establishes TK05 as a validated in vivo probe for acute inflammation studies, particularly for investigating the role of LTC4S-derived cys-LTs in vascular leakage and neutrophil recruitment.

Structure-Based Drug Design and Lead Optimization

Given that its binding mode, including interactions with catalytic residues Arg104 and Arg31, has been elucidated through molecular docking [1], TK05 serves as an excellent starting point for medicinal chemistry efforts. The tandem benzophenone amino pyridine scaffold can be systematically modified to explore structure-activity relationships (SAR) aimed at improving potency, oral bioavailability, or pharmacokinetic properties for potential therapeutic development.

Quote Request

Request a Quote for TK05

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.